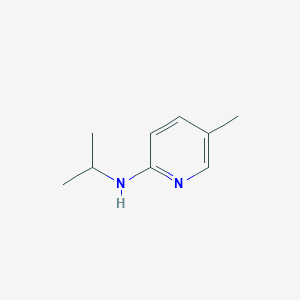

N-Isopropyl-5-methylpyridin-2-amine

Description

Contextualization within Substituted Pyridine (B92270) Amine Chemistry

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the pyridine ring, making it a cornerstone in the synthesis of numerous important compounds, including agrochemicals and pharmaceuticals. wikipedia.org The reactivity of pyridine can be categorized based on its interactions with electrophiles, nucleophiles, and Lewis acids. wikipedia.org

Substituted pyridines, such as N-Isopropyl-5-methylpyridin-2-amine, are derivatives of pyridine where one or more hydrogen atoms on the ring have been replaced by other functional groups. The nature and position of these substituents significantly influence the chemical and physical properties of the molecule. Aminopyridines, a subset of substituted pyridines, are characterized by the presence of an amino group attached to the pyridine ring. youtube.com The position of this amino group is crucial; for instance, nucleophilic substitution reactions on the pyridine ring tend to occur at the 2 and 4 positions. youtube.com

The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods developed to introduce a wide array of functional groups onto the pyridine scaffold. organic-chemistry.org For example, the Chichibabin reaction is a classic method for the amination of pyridine at the 2-position. wikipedia.org More contemporary methods involve transition-metal-catalyzed cross-coupling reactions and various cycloaddition strategies to construct the pyridine ring with desired substitutions. organic-chemistry.orgacs.org this compound, with its isopropylamino group at the 2-position and a methyl group at the 5-position, represents a specific and synthetically accessible member of the vast family of substituted pyridine amines.

Significance as a Privileged Scaffold and Versatile Building Block in Organic Synthesis

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that can serve as ligands for a diverse range of biological receptors. nih.govmdpi.com These scaffolds, often semi-rigid structures, provide a three-dimensional arrangement of functional groups that can be modified to optimize interactions with various protein targets. cambridgemedchemconsulting.com Many heterocyclic compounds, including those based on pyridine, are considered privileged scaffolds due to their frequent appearance in biologically active compounds and approved drugs. rsc.orgelsevier.com

This compound serves as a versatile building block in organic synthesis, providing a readily modifiable platform for the construction of more complex molecules. The amino group can be a site for further functionalization, and the pyridine ring itself can undergo various chemical transformations. The presence of both an N-isopropyl group and a methyl group on the pyridine ring offers steric and electronic properties that can be exploited in the design of new compounds.

The utility of substituted pyridines as building blocks is well-documented. For instance, 2-amino-5-methylpyridine (B29535) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemicalbook.com Similarly, this compound can be used to introduce a specific substituted pyridine motif into a larger molecular structure, potentially influencing the biological activity and pharmacokinetic properties of the final compound.

Overview of Key Research Domains and Emerging Applications

The structural features of this compound make it relevant to several areas of chemical research. Its potential applications are primarily in the realm of synthetic and medicinal chemistry.

In medicinal chemistry, substituted pyridines are integral components of many therapeutic agents. The pyridine ring can be found in drugs targeting a wide range of diseases. The specific substitution pattern of this compound could be explored in the design of new kinase inhibitors, a class of drugs that often incorporate a substituted pyridine core.

In the field of materials science, pyridine derivatives are used in the synthesis of polymers and functional materials. While specific applications for this compound in this area are not extensively documented, its chemical properties suggest potential use as a monomer or a modifying agent in the development of new materials.

Furthermore, this compound can serve as a ligand in coordination chemistry, with the nitrogen atoms of the pyridine ring and the amino group capable of coordinating to metal centers. This could lead to the development of new catalysts or functional metal-organic frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

5-methyl-N-propan-2-ylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-7(2)11-9-5-4-8(3)6-10-9/h4-7H,1-3H3,(H,10,11) |

InChI Key |

MYDIXQALLUFZHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(C)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of N Isopropyl 5 Methylpyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient, which typically makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. uoanbar.edu.iq However, the presence of the powerful electron-donating amino group at the C2 position and the moderately activating methyl group at the C5 position significantly alters this intrinsic reactivity, enhancing its susceptibility to electrophiles and influencing the course of nucleophilic reactions.

While the pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution (EAS), the 2-amino group is a potent activating group. uoanbar.edu.iqkhanacademy.org This amino group directs incoming electrophiles to the ortho and para positions. In the case of N-Isopropyl-5-methylpyridin-2-amine, the C3 and C5 positions are ortho and para to the amino group, respectively. The C5 position is already substituted with a methyl group, which is also an activating, ortho/para-directing group.

The combined directing effects of the C2-isopropylamino and C5-methyl groups strongly favor electrophilic attack at the C3 and C6 positions. The C4 position is sterically hindered and electronically less favored. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to yield a mixture of 3- and 6-substituted products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile. Studies on pyridine-N-oxides, which are more reactive towards EAS, show that nitration can be directed to the para position relative to the N-oxide. rsc.org

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, particularly when a good leaving group is present at the C2 or C4 position. stackexchange.comyoutube.com This regioselectivity is due to the ability of the electronegative ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com

This compound can be synthesized via an SNAr reaction, for example, by reacting 2-chloro-5-methylpyridine (B98176) with isopropylamine. The reaction of 2-halopyridines with amines can be carried out under various conditions, including uncatalyzed reactions at high temperatures or transition-metal-catalyzed couplings. thieme-connect.com

Conversely, while the amino group itself is generally a poor leaving group, specialized catalytic systems can enable its displacement. For instance, a ruthenium(II) catalyst has been shown to facilitate SNAr reactions on aminopyridines, where the amino group is the leaving group, via the formation of a transient η⁶-pyridine complex. thieme-connect.de Such a transformation could potentially convert this compound into other 2-substituted pyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Pyridine Scaffolds

| Pyridine Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Piperidine | DMSO, 100°C, 2 days | 2-Piperidinylpyridine | 88% | thieme-connect.com |

| 2-Chloropyridine | Various secondary amines | NMP, Flow reactor, up to 300°C | 2-Aminopyridines | Good to Excellent | thieme-connect.com |

| 4-Cyanopyridine | Lithium hexamethyldisilazide (LiHMDS) | THF, CsF, rt, 1h | 4-(Bis(trimethylsilyl)amino)pyridine | 85% | researchgate.net |

| 2-Aminopyridine (B139424) | n-Hexylamine | Ru catalyst, 120°C, 24h | N-Hexylpyridin-2-amine | - | thieme-connect.de |

Transformations Involving the Amino Functionality

The secondary amino group in this compound is a key site for chemical modification, readily undergoing reactions such as alkylation, acylation, and oxidation.

The nitrogen atom of the amino group is nucleophilic and can be readily alkylated or acylated. Direct N-alkylation of aminopyridines with alkyl halides can sometimes be complicated by competing alkylation at the more basic ring nitrogen. publish.csiro.au However, selective methods have been developed. For example, N-monoalkylation of 2-aminopyridines can be achieved using a carboxylic acid in the presence of sodium borohydride (B1222165) under mild conditions. researchgate.net Another approach involves a metal-free, decarboxylative N-alkylation using 1,2-diketones catalyzed by BF3·OEt2. acs.orgacs.org Studies have shown that 2-aminopyridine derivatives with electron-donating substituents, such as the 5-methyl group, tend to give higher yields in N-alkylation reactions due to increased nucleophilicity. acs.org

N-acylation typically proceeds selectively at the exocyclic amino group. Kinetic studies on the acetylation of various aminopyridines with acetic anhydride (B1165640) have shown that the reaction occurs directly at the amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au This transformation is widely used to install an acetyl group, which can function as a protecting group or modulate the compound's electronic properties. mdpi.com

Table 2: Selected N-Alkylation and N-Acylation Reactions of 2-Aminopyridines

| Amine Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Butanoic acid, NaBH₄ | THF, 0.5-2h | N-Butyl-2-aminopyridine | Good | researchgate.net |

| 2-Aminopyridine | Benzil (1,2-diphenylethan-1,2-dione) | BF₃·OEt₂, Toluene, 100°C | N-(1,2-dioxo-1,2-diphenylethyl)-2-aminopyridine derivative | 91% | acs.orgacs.org |

| 2-Aminopyridine | Benzyl alcohol | Ru(II) complex, KOtBu, 120°C | N-Benzyl-2-aminopyridine | 100% (conversion) | researchgate.net |

| 2-Aminopyridine | Acetic anhydride | Acetone, 36°C | N-Acetyl-2-aminopyridine | - | publish.csiro.au |

The oxidation of pyridines to their corresponding N-oxides is a fundamental transformation in heterocyclic chemistry. scripps.edu Pyridine N-oxides are valuable intermediates as the N-oxide functionality activates the ring for both electrophilic and nucleophilic substitution. nih.govsemanticscholar.org For aminopyridines, oxidation of the ring nitrogen can be achieved using various oxidizing agents, though the exocyclic amino group may require protection first to prevent side reactions. arkat-usa.org

Common reagents for this transformation include peroxides and peroxy acids, such as hydrogen peroxide in acetic acid or Caro's acid (peroxomonosulfuric acid). arkat-usa.org Sodium percarbonate in the presence of a rhenium catalyst is also an effective system for oxidizing tertiary nitrogen compounds to N-oxides. organic-chemistry.org The resulting this compound N-oxide would feature an oxidized ring nitrogen, enhancing the reactivity of the C2 and C6 positions towards nucleophiles.

The reduction of a nitro group to an amine is one of the most reliable methods for introducing an amino functionality onto an aromatic ring. acs.orgorganic-chemistry.org This strategy is highly relevant for the synthesis of this compound and its analogs. The synthesis could start from a corresponding nitropyridine precursor, such as 5-methyl-2-nitropyridine.

A wide variety of methods exist for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is widely employed on an industrial scale. organic-chemistry.orgwikipedia.org Chemical reduction methods are also common, utilizing reagents such as metals in acidic media (e.g., iron, tin, or zinc) or trichlorosilane (B8805176) in the presence of a base. wikipedia.orggoogle.com These methods are generally high-yielding and tolerate a range of other functional groups, making them a versatile tool in the synthesis of complex aminopyridines. jsynthchem.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent System | Typical Conditions | Comments | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ (balloon or pressure), solvent (e.g., EtOH, EtOAc) | Highly efficient, widely used, can be chemoselective. | organic-chemistry.orgwikipedia.org |

| Iron (Fe) powder | Acidic medium (e.g., HCl, Acetic Acid) | Inexpensive, common in industrial applications. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Classic method, effective for many substrates. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild conditions, can be used for selective reductions. | wikipedia.org |

| Trichlorosilane (HSiCl₃) | Tertiary amine (e.g., triethylamine), solvent (e.g., CH₂Cl₂) | Metal-free, mild, and tolerates many functional groups. | google.com |

Chemical Modifications of the Isopropyl Group

The isopropyl group (—CH(CH₃)₂) attached to the nitrogen atom of this compound presents a potential site for functionalization. The tertiary carbon-hydrogen (C-H) bond is typically more reactive towards radical-mediated reactions than primary or secondary C-H bonds. However, a review of the scientific literature indicates that specific studies focusing on the direct chemical modification or functionalization of the isopropyl moiety on this compound are not extensively reported.

Generally, isopropyl groups on aromatic systems can undergo oxidation, though this often requires specific and potent oxidizing conditions. The preferential oxidation of an isopropyl group over a methyl group on an aromatic ring has been noted in other contexts, attributed to the relative bond dissociation energies of the tertiary versus primary C-H bonds. acs.org Despite these general principles, dedicated research outlining the successful chemical transformation of the isopropyl group on this particular compound remains a field for future investigation.

Derivatization Strategies for Enhancing Molecular Complexity and Specific Functionalities

Expanding the molecular structure of this compound is key to developing new derivatives with tailored properties. Strategies include the formation of new ring systems attached to the amine nitrogen and the creation of new carbon-carbon bonds on the pyridine ring.

Cyclic imides are valuable pharmacophores found in a range of biologically active compounds. researchgate.net The secondary amine of this compound serves as a suitable nucleophile for reaction with cyclic anhydrides to form N-substituted imide derivatives. This reaction provides a straightforward method for introducing five- or six-membered ring systems, enhancing the structural complexity of the parent molecule.

The synthesis typically involves the condensation reaction between the amine and a cyclic anhydride, such as succinic anhydride or glutaric anhydride, often facilitated by heating in a suitable solvent. The reaction proceeds via an initial nucleophilic acyl substitution to form an intermediate amic acid, which then undergoes intramolecular cyclization with the loss of a water molecule to yield the final imide product. This established methodology has been used for synthesizing cyclic imide derivatives from analogous substituted aromatic amines. nih.gov

Below is a table outlining the expected products from the reaction of this compound with common cyclic anhydrides.

| Reactant 1 | Reactant 2 | Product Name | Product Structure |

| This compound | Succinic Anhydride | 1-(N-Isopropyl-5-methylpyridin-2-yl)pyrrolidine-2,5-dione | A succinimide (B58015) ring attached to the nitrogen of the parent amine |

| This compound | Glutaric Anhydride | 1-(N-Isopropyl-5-methylpyridin-2-yl)piperidine-2,6-dione | A glutarimide (B196013) ring attached to the nitrogen of the parent amine |

| This compound | Phthalic Anhydride | 2-(N-Isopropyl-5-methylpyridin-2-yl)isoindoline-1,3-dione | A phthalimide (B116566) ring attached to the nitrogen of the parent amine |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds and are indispensable in modern organic synthesis. mdpi.comnih.gov These reactions enable the expansion of aromatic scaffolds by coupling aryl halides with various partners.

To utilize these reactions, this compound must first be functionalized with a halide (typically bromine or iodine) on the pyridine ring. Halogenation of the pyridine ring creates an electrophilic center necessary for the palladium catalytic cycle. For instance, bromination could potentially occur at the C-3 or C-4 position of the pyridine ring, yielding a substrate suitable for cross-coupling.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov A halogenated derivative of this compound could be reacted with a variety of aryl or vinyl boronic acids to introduce new substituents onto the pyridine core, generating complex biaryl or styrenyl structures.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction would allow for the introduction of alkenyl groups onto a halogenated this compound scaffold, providing a route to derivatives containing, for example, styryl or acrylate (B77674) moieties.

The table below illustrates hypothetical coupling reactions for a brominated derivative of this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| 3-Bromo-N-isopropyl-5-methylpyridin-2-amine | Phenylboronic Acid | Suzuki | N-Isopropyl-5-methyl-3-phenylpyridin-2-amine |

| 3-Bromo-N-isopropyl-5-methylpyridin-2-amine | Styrene | Heck | N-Isopropyl-5-methyl-3-styrylpyridin-2-amine |

| 4-Bromo-N-isopropyl-5-methylpyridin-2-amine | Thiophene-2-boronic acid | Suzuki | N-Isopropyl-5-methyl-4-(thiophen-2-yl)pyridin-2-amine |

| 4-Bromo-N-isopropyl-5-methylpyridin-2-amine | Ethyl Acrylate | Heck | Ethyl (E)-3-(2-(isopropylamino)-5-methylpyridin-4-yl)acrylate |

These derivatization strategies significantly broaden the chemical space accessible from this compound, enabling the synthesis of novel compounds with increased molecular complexity and potentially tailored functionalities.

N Isopropyl 5 Methylpyridin 2 Amine in Catalysis Research

Design and Synthesis of N-Isopropyl-5-methylpyridin-2-amine-Based Ligands

The synthesis of this compound-based ligands typically begins with commercially available precursors like 2-amino-5-methylpyridine (B29535). Standard organic synthesis procedures can be employed to introduce the isopropyl group onto the amino functionality. For instance, a common route involves the reductive amination of 2-amino-5-methylpyridine with acetone. The synthesis of the parent 2-amino-5-methylpyridine itself can be achieved through various methods, including the Chichibabin reaction from 3-methylpyridine (B133936) with sodamide or via multi-step sequences starting from 3-methylpyridine 1-oxide. nih.govgoogle.comprepchem.com

Influence of Steric and Electronic Parameters of Isopropyl and Methyl Groups on Ligand Performance

The performance of a catalyst is intricately linked to the steric and electronic properties of its ligands. In this compound, both the isopropyl and methyl groups exert significant influence.

Isopropyl Group: The bulky isopropyl group attached to the amine nitrogen provides substantial steric hindrance around the metal center. This steric bulk can be advantageous in several ways: it can promote the formation of specific isomers, prevent catalyst deactivation pathways like dimerization, and create a chiral pocket that can influence the stereoselectivity of a reaction.

Methyl Group: The methyl group at the 5-position of the pyridine (B92270) ring has a more subtle, primarily electronic, effect. As an electron-donating group, it slightly increases the electron density on the pyridine ring, which in turn enhances the basicity of the pyridine nitrogen. This can strengthen the metal-ligand bond and modulate the electronic properties of the metal center, thereby influencing its catalytic activity. The interplay between these steric and electronic effects allows for the fine-tuning of the catalyst's reactivity and selectivity for a specific transformation. rsc.orgbath.ac.uk

Application in Transition Metal Catalysis

Ligands derived from this compound are valuable in a range of homogeneous catalysis applications, leveraging their tunable properties to achieve high efficiency and selectivity.

Hydroamination Reactions of Unactivated Alkenes with Pyridin-2-amine Derivatives

The addition of an N-H bond across a carbon-carbon double bond, or hydroamination, is a highly atom-economical method for synthesizing amines. While the hydroamination of activated alkenes is well-developed, the corresponding reaction with unactivated alkenes remains a significant challenge. Research has shown that iridium catalysts, when used with aminopyridine derivatives, can facilitate the remote hydroamination of unactivated alkenes. In these reactions, the electronic properties of the aminopyridine ligand are crucial. For instance, studies on the hydroamination of cis-4-octene (B1353254) have shown that electron-rich aminopyridines, such as 6-methyl-2-aminopyridine, can influence the selectivity of the reaction. While a direct hydroamination product is formed, the catalyst also promotes isomerization of the alkene, leading to the formation of a remote hydroamination product. rsc.org The substitution pattern on the pyridine ring directly impacts the relative rates of these competing pathways. rsc.org

Table 1: Effect of Aminopyridine Ligand on Iridium-Catalyzed Remote Hydroamination

| Entry | Aminopyridine Ligand | Product Selectivity (2-amine/all amines) |

| 1 | 6-methyl-2-aminopyridine | 30% |

| 2 | 2-aminopyridine (B139424) | 65% |

| 3 | 6-chloro-2-aminopyridine | >98% |

Data sourced from a study on the remote hydroamination of cis-4-octene, illustrating the influence of electronic effects of the pyridine substituent on selectivity. rsc.org

Hydrogen Transfer Catalysis Utilizing this compound Ligands

Hydrogen transfer reactions, which typically use alcohols like isopropanol (B130326) or formic acid as a hydrogen source, offer a safer and more convenient alternative to using high-pressure hydrogen gas for reductions. bath.ac.ukliverpool.ac.uk Ruthenium and iridium complexes are particularly effective catalysts for these transformations. acs.orgbath.ac.uknih.gov The inclusion of aminopyridine ligands, such as this compound, in the design of these catalysts is highly beneficial. The amine functionality can participate in the catalytic cycle, often through the formation of an amide intermediate or by facilitating proton transfer steps. For example, ruthenium complexes with 2-(aminomethyl)pyridine have demonstrated exceptionally high activity in the transfer hydrogenation of ketones, with turnover frequencies reaching up to 400,000 h⁻¹. acs.org The steric bulk of the N-isopropyl group in this compound-based ligands can be exploited to enhance enantioselectivity in asymmetric transfer hydrogenation reactions, a key process in the synthesis of chiral alcohols. rsc.org

Exploration in CO2 Utilization and Formic Acid Dehydrogenation

The catalytic conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a major goal in sustainable chemistry. Formic acid is a key product of CO2 hydrogenation and is also considered a promising liquid organic hydrogen carrier. The dehydrogenation of formic acid releases hydrogen gas, which can be used in fuel cells.

Transition metal complexes with aminopyridine and related N-heterocyclic ligands have emerged as promising catalysts for both CO2 reduction and formic acid dehydrogenation. nih.govnih.gov

CO2 Reduction: Cobalt and manganese complexes featuring aminopyridine macrocycles have been shown to be efficient electrocatalysts for the reduction of CO2 to carbon monoxide (CO). nih.gov In these systems, the amine groups on the ligand are crucial for catalytic activity, likely by acting as proton relays. nih.gov

Formic Acid Dehydrogenation: Iridium and ruthenium complexes with amino-functionalized bipyridine or N-heterocyclic carbene ligands have been developed for the efficient dehydrogenation of formic acid. nih.govrsc.org The electronic properties of the amino group play a significant role in the catalytic activity, with electron-donating groups generally enhancing the rate of hydrogen production. nih.gov The N-H functionality within the ligand framework is often proposed to be involved in a bifunctional mechanism, assisting in the cleavage of the O-H or C-H bonds of formic acid.

The unique combination of steric bulk and electronic properties in this compound makes it a highly promising ligand scaffold for developing novel catalysts for these important green chemical transformations.

Mechanistic Elucidation of Catalytic Processes

The understanding of how N-alkyl-5-methylpyridin-2-amines might participate in catalytic cycles is greatly informed by studies on analogous pyridin-2-amine derivatives. Research on ruthenium-catalyzed hydroamination of unactivated terminal alkenes with 2-aminopyridine as an ammonia (B1221849) surrogate has provided significant mechanistic details through a combination of experimental and computational methods. These studies suggest a novel pathway for hydroamination that involves an oxidative amination of the alkene followed by the reduction of the resulting imine intermediate.

Experimental Mechanistic Investigations of Catalytic Cycles

Experimental investigations into the ruthenium-catalyzed hydroamination of unactivated terminal alkenes with 2-aminopyridine have revealed a unique catalytic cycle. This process is notable as it represents a rare instance of hydroamination of unactivated alkenes catalyzed by ruthenium complexes.

A key finding from these studies is the critical role of the catalyst composition. A survey of various phosphine-ligated ruthenium complexes indicated that a triethylphosphine-ligated ruthenium complex with a triflimide counter-ion was effective for the hydroamination of 1-dodecene (B91753). The choice of the phosphine (B1218219) ligand was found to significantly impact the reaction's efficiency.

Kinetic studies have indicated that both the alkene and the ruthenium catalyst are involved in the turnover-limiting step of the reaction. This suggests that the coordination of the alkene to the ruthenium catalyst is a crucial part of the rate-determining process.

The proposed catalytic cycle, supported by experimental evidence, is believed to proceed through the following key steps:

Alkene Coordination: The terminal alkene coordinates to the cationic ruthenium catalyst.

Migratory Insertion: The coordinated alkene undergoes migratory insertion into the Ru-N bond of the aminopyridine ligand.

β-Hydride Elimination: This step leads to the formation of an enamine intermediate.

Tautomerization: The enamine tautomerizes to the more stable imine.

Reduction: The imine intermediate is subsequently reduced to yield the final amine product.

This pathway is distinct from many previously reported hydroamination mechanisms and highlights the unique reactivity that can be achieved with ruthenium-aminopyridine catalytic systems.

Computational Studies on Transition States and Reaction Pathways in Catalysis

Density Functional Theory (DFT) computational studies have been instrumental in corroborating the experimentally proposed mechanism and providing deeper insights into the reaction pathways and transition states of the ruthenium-catalyzed hydroamination.

The computational results support the proposed catalytic cycle, which commences with the coordination of the alkene to the catalyst's resting state. The calculations confirm that the subsequent migratory insertion of the alkene into the Ru–N bond is a key step. This is followed by β-hydride elimination, which generates an enamine. The enamine then undergoes tautomerization to an imine, which is finally reduced to the amine product.

The DFT studies have helped to elucidate the energetics of the catalytic cycle, identifying the transition states and intermediates. This allows for a more detailed understanding of the factors that control the reaction rate and selectivity. The computational models align with the experimental kinetic data, which points to the initial alkene coordination and migratory insertion as being part of the turnover-limiting step.

These computational insights are invaluable for the rational design of more efficient and selective catalysts based on the aminopyridine scaffold for hydroamination and other catalytic transformations.

Data Tables

Table 1: Effect of Phosphine Ligand on Ruthenium-Catalyzed Hydroamination

| Entry | Phosphine Ligand | Yield of Amine Product (%) |

| 1 | Triethylphosphine | 67 |

| 2 | More Sterically Demanding Phosphine | Lower Yield |

| 3 | Less Electron-Rich Phosphine | Lower Yield |

Data derived from a study on the hydroamination of 1-dodecene using a ruthenium catalyst and 2-aminopyridine. The table illustrates the sensitivity of the catalytic system to the electronic and steric properties of the phosphine ligand.

N Isopropyl 5 Methylpyridin 2 Amine in Supramolecular Chemistry and Chemical Sensing

Host-Guest Chemistry and Inclusion Complex Formation

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. nankai.edu.cn The potential of N-Isopropyl-5-methylpyridin-2-amine to act as a guest is rooted in its size, shape, and the chemical nature of its functional groups.

Macrocyclic hosts are large, cyclic molecules with central cavities capable of encapsulating guest molecules. The recognition and binding process is highly dependent on the compatibility between the host's cavity and the guest's structure.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for nonpolar or partially nonpolar guests in aqueous solutions. mdpi.com For a molecule like this compound, the nonpolar isopropyl and methyl groups, along with the aromatic pyridine (B92270) ring, could be driven into the hydrophobic CD cavity. The specific size of the cyclodextrin (B1172386) (α-CD, β-CD, or γ-CD) would be crucial for achieving a stable complex, as the cavity must be large enough to accommodate the substituted pyridine ring. Studies on similar aromatic compounds have shown that β-cyclodextrin, with its intermediate cavity size, is often an effective host for encapsulating substituted aromatic rings, leading to enhanced solubility or stability of the guest. nih.gov

Calixarenes are cup-shaped macrocycles made from phenolic units. Their cavities are typically hydrophobic and rich in π-electrons, making them suitable for binding aromatic guests. nih.govrsc.org Water-soluble derivatives, such as p-sulfonatocalixarenes, possess negatively charged sulfonate groups at the upper rim, which can interact electrostatically with positively charged guests, in addition to providing a hydrophobic binding pocket. nankai.edu.cn The pyridine ring of this compound could be included within the calixarene (B151959) cavity, stabilized by π-π stacking interactions with the host's aromatic walls. If the amine group were protonated (pyridinium form), a strong electrostatic interaction with the sulfonate groups of a p-sulfonatocalixarene would further stabilize the host-guest complex.

The formation of a stable host-guest complex is governed by a combination of non-covalent interactions. The selectivity of a host for a particular guest depends on the optimal synergy of these forces, which is dictated by the structural and chemical complementarity between the two entities.

Hydrophobic Interactions: This is a primary driving force for encapsulation in aqueous media. The nonpolar isopropyl and methyl substituents on the pyridine ring would be shielded from water by entering the hydrophobic cavity of a cyclodextrin or calixarene.

π-π Stacking: The electron-rich pyridine ring can engage in favorable stacking interactions with the aromatic panels of calixarene hosts. nih.gov

Hydrogen Bonding: The secondary amine group (N-H) of this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. These groups could form hydrogen bonds with functional groups on the rim of a modified host molecule, providing additional stability and orientational specificity.

Electrostatic Interactions: If the guest molecule is protonated to form a cation, it can form strong ion-pair interactions with anionic hosts like p-sulfonatocalixarenes, significantly enhancing binding affinity. nankai.edu.cn

The stability of such complexes is quantified by the association constant (Kₐ). A higher Kₐ value indicates stronger binding. The table below shows representative association constants for various aromatic guests with β-cyclodextrin, illustrating the principles of binding.

| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ | Primary Driving Force(s) |

|---|---|---|---|

| Tolyl group (of an ester conjugate) | β-Cyclodextrin | 321 | Hydrophobic Interaction |

| Nicotinic Acid | α-Cyclodextrin | ~3-33 (kg/mol) | Van der Waals, Electrostatic |

| Dodecaborate Anions | Large-Ring Cyclodextrins | 10⁴ - 10⁶ | Chaotropic Effect, van der Waals |

This table presents data for representative host-guest systems to illustrate binding principles, as direct data for this compound is not available. Data sourced from nih.govrsc.org.

Self-Assembly and Supramolecular Architectures Involving Pyridine Amine Motifs

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The 2-aminopyridine (B139424) framework is a powerful and well-studied motif in supramolecular chemistry and crystal engineering because it possesses both hydrogen bond donor (the amine N-H) and acceptor (the pyridine ring nitrogen) sites. sioc-journal.cn

This compound can be expected to form predictable hydrogen-bonded assemblies. The secondary amine can form a hydrogen bond with the pyridine nitrogen of a neighboring molecule, leading to the formation of dimers, linear chains, or more complex networks. The presence of the isopropyl and methyl groups would influence the packing of these assemblies, potentially directing the formation of specific three-dimensional architectures by introducing steric effects that favor certain arrangements over others. Research on related 2-aminopyridine derivatives has demonstrated their ability to form robust hydrogen-bonded structures, which are foundational for designing functional materials and complex molecular systems. sioc-journal.cn

Development of Chemical Sensors and Probes

Chemical sensors are devices that detect a specific analyte by generating a measurable signal. The pyridine amine motif is frequently incorporated into sensor design due to the strong coordinating ability of its nitrogen atoms, which can selectively bind to various analytes, particularly metal ions.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), measure the electrical potential difference that arises when the sensor's membrane selectively interacts with a target ion. The core component of the membrane is an ionophore—a molecule designed to selectively bind the target ion.

Pyridine-diamine and related pyridine-amine derivatives are effective ionophores for heavy metal and transition metal cations. In a typical sensor, the ionophore is embedded within a plasticized polymer membrane (e.g., PVC). When the sensor is in contact with a sample solution, the target metal ions are selectively complexed by the nitrogen atoms of the pyridine and amine groups of the ionophore at the membrane-solution interface. This selective binding event creates a change in the membrane potential, which is measured against a reference electrode. The magnitude of this potential is proportional to the concentration of the target ion, allowing for quantitative analysis. The selectivity of the sensor is determined by how strongly and specifically the ionophore binds the target ion compared to other interfering ions.

Electrochemical sensors transduce a chemical recognition event into an electrical signal, such as a change in current, potential, or impedance. Pyridine derivatives are widely used as the recognition element in these sensors.

A common approach involves modifying an electrode surface (e.g., glassy carbon, gold) with a material containing pyridine amine motifs. nih.gov This can be a metal-organic framework (MOF) incorporating pyridine ligands or a polymer film with pyridine side chains. When the target analyte binds to the pyridine groups on the electrode surface, it can alter the electrochemical properties of the interface. For example, the binding might block electron transfer, leading to a change in the impedance signal, or it might catalyze an electrochemical reaction, resulting in a measurable current. DFT studies have shown that interactions like hydrogen bonding between the analyte and the sensor material are key to achieving high selectivity. nih.gov These sensors can be designed for a wide range of analytes, including metal ions, nitroaromatic compounds, and other organic molecules. nih.govmdpi.com

The performance of such sensors is characterized by their limit of detection (LOD), selectivity, and response time. The table below provides examples of electrochemical sensor performance using pyridine-based recognition elements.

| Sensor Type | Recognition Element | Target Analyte | Limit of Detection (LOD) |

|---|---|---|---|

| Electrochemical Sensor | Co-MOF with 2,2'-bipyridine | 1,3-dinitrobenzene | 0.0286 µM |

| Electrochemical Sensor | Co-MOF with 2,2'-bipyridine | 2,4-dinitroaniline | 0.161 µM |

| Fluorescence Grating Sensor | 2-amino-3-cyanopyridine derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Qualitative Identification |

This table presents performance data for sensors based on pyridine derivatives to illustrate their application, as direct data for this compound is not available. Data sourced from nih.govmdpi.com.

No Direct Research Found on this compound in AIE Polymeric Sensing Platforms

Despite a comprehensive search of available scientific literature and chemical databases, no specific research was identified detailing the integration of the chemical compound this compound into Aggregation-Induced Emission (AIE) active polymeric sensing platforms.

Therefore, the requested article section, "6.3.3. Integration into Aggregation-Induced Emission (AIE) Active Polymeric Sensing Platforms," including detailed research findings and data tables, cannot be generated at this time due to the absence of relevant studies on this particular compound within the specified context. Further research would be required to explore the potential of this compound in this application.

Advanced Research Applications and Methodologies Involving N Isopropyl 5 Methylpyridin 2 Amine

Utilization as a Building Block for Complex Heterocyclic Systems

N-Isopropyl-5-methylpyridin-2-amine serves as a valuable precursor in synthetic organic chemistry, particularly as a nucleophilic building block for constructing more elaborate molecular frameworks. Nitrogen-containing heterocycles are foundational components in medicinal chemistry and materials science, and substituted 2-aminopyridines are frequently employed in their synthesis. rsc.orgmdpi-res.com The presence of the secondary amine and the pyridine (B92270) nitrogen atom allows for versatile reactivity in cyclization and condensation reactions.

Synthesis of Pyridine-Fused Ring Systems (e.g., Imidazo[1,2-a]pyridines)

One of the most prominent applications of 2-aminopyridine (B139424) derivatives is in the synthesis of imidazo[1,2-a]pyridines, a class of fused bicyclic heterocycles recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds. nih.govrsc.org The classical approach, often referred to as the Tschitschibabin synthesis, involves the reaction of a 2-aminopyridine with an α-halo carbonyl compound, such as an α-haloketone or α-haloaldehyde. thieme-connect.de

In this reaction, this compound acts as a dinucleophilic reagent. The reaction mechanism proceeds via two key steps:

N-Alkylation: The more nucleophilic endocyclic pyridine nitrogen atom attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium (B92312) salt intermediate.

Intramolecular Cyclization: Under basic or heated conditions, the exocyclic N-isopropylamino group acts as an internal nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. nih.gov

The resulting product specifically incorporates the 5-methyl group into the six-membered ring and the N-isopropyl group into the five-membered imidazole (B134444) portion of the fused system. Numerous modern synthetic methods, including copper-catalyzed and iodine-promoted reactions, have been developed to facilitate this transformation under milder conditions with a broad range of substrates. organic-chemistry.orgresearchgate.net

Construction of Multi-Heterocyclic Architectures for Diverse Research Purposes

Beyond the well-established synthesis of imidazo[1,2-a]pyridines, this compound can be utilized as a foundational component for more complex, multi-heterocyclic architectures. mdpi.com The imidazo[1,2-a]pyridine core derived from it can be further functionalized, allowing for the attachment of other heterocyclic rings. These elaborate structures are of significant interest in drug discovery and materials science, where precise three-dimensional arrangements of atoms are required for specific functions. For example, the synthesized imidazo[1,2-a]pyridine can undergo further reactions like cross-coupling or condensation to be linked to other systems such as oxadiazoles, pyrazoles, or benzofurans, creating novel compounds for biological screening.

Methodological Advancements in Chemical Analysis

The accurate identification and quantification of this compound and its derivatives require sophisticated analytical techniques. Methodological advancements have focused on improving detection sensitivity, chromatographic separation, and unambiguous structural confirmation.

Derivatization Strategies for Enhanced Detection and Separation in LC-MS Based Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing organic molecules. However, primary and secondary amines like this compound can sometimes exhibit poor chromatographic peak shape and low ionization efficiency in electrospray ionization (ESI), which limits detection sensitivity. nih.gov To overcome these challenges, chemical derivatization is frequently employed. ddtjournal.commdpi-res.com This process involves reacting the amine with a reagent to attach a new functional group, thereby altering its physicochemical properties. nih.gov

Key objectives of derivatization for LC-MS analysis include:

Improved Chromatographic Behavior: By converting the polar amine to a less polar amide or other derivative, interactions with the stationary phase can be made more favorable, leading to sharper, more symmetrical peaks.

Enhanced Ionization Efficiency: Reagents can be chosen that contain a permanently charged group or a moiety that is easily protonated, significantly boosting the signal in the mass spectrometer.

Increased Specificity: Derivatization increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a region of the spectrum with less background noise.

A common strategy for aminopyridines involves acylation with reagents like hexylchloroformate, which forms a stable amide derivative with improved chromatographic properties. researchgate.net

| Derivatization Reagent | Target Functional Group | Purpose of Derivatization | Reference |

|---|---|---|---|

| Dansyl Chloride | Primary/Secondary Amine | Enhances ionization efficiency and adds a fluorescent tag. | nih.gov |

| Alkyl Chloroformates (e.g., Hexylchloroformate) | Primary/Secondary Amine | Improves chromatographic retention and peak shape. | researchgate.net |

| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary/Secondary Amine | Forms a stable Schiff base to improve sensitivity and specificity in mass spectrometry imaging. | nih.gov |

| Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) | Primary/Secondary Amine | Improves performance under highly acidic chromatography conditions. | nih.gov |

Application of Advanced Spectroscopic Techniques (e.g., HRMS, 2D NMR, X-ray Diffraction) for Structural Elucidation

The definitive confirmation of the chemical structure of this compound and its reaction products relies on a combination of advanced spectroscopic methods. nottingham.ac.uk

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass. nih.govmdpi.com

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, 2D NMR experiments reveal the connectivity and spatial relationships between them. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons. mdpi.com

Studies on Molecular Target Interactions and Mechanistic Insights at the Chemical Level

While this compound is primarily a synthetic intermediate, the heterocyclic systems derived from it are the subject of intense investigation regarding their interactions with biological macromolecules. The imidazo[1,2-a]pyridine scaffold, in particular, is a key component of molecules designed to interact with specific biological targets such as enzymes and receptors. nih.govnih.gov

Computational and experimental studies are used to gain mechanistic insights into these interactions at the chemical level. Molecular docking, for instance, is a computational technique that predicts the preferred orientation of a molecule when bound to the active site of a target protein. acs.orgresearchgate.net These models can identify key non-covalent interactions, such as:

Hydrogen Bonding: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens on amino acid residues).

Hydrophobic Interactions: Between nonpolar regions of the molecule and hydrophobic pockets in the protein.

π-π Stacking: Interactions between the aromatic rings of the heterocyclic core and aromatic amino acid residues like phenylalanine or tyrosine.

Studies on various imidazo[1,2-a]pyridine derivatives have revealed their ability to bind to the active sites of important enzymes, including protein kinases (e.g., FLT3 kinase) and farnesyl diphosphate (B83284) synthase. acs.orgresearchgate.net The specific substituents on the imidazo[1,2-a]pyridine core—which are determined by the starting 2-aminopyridine and other reactants—play a critical role in modulating the binding affinity and selectivity for these targets. acs.org The 5-methyl and N-isopropyl groups from the original this compound would, therefore, directly influence the steric and electronic profile of the final molecule, impacting its ability to fit within a protein's binding site and interact with specific amino acid side chains. nih.govresearchgate.net

Ligand-Receptor Binding Characterization (e.g., surface plasmon resonance (SPR), isothermal titration calorimetry (ITC))

There is no publicly available scientific literature detailing the use of surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize the ligand-receptor binding properties of this compound. While these techniques are pivotal in drug discovery and molecular biology for quantifying binding affinity, kinetics, and thermodynamics of interactions, such studies involving this specific compound have not been reported.

Elucidation of Enzyme Inhibition/Activation Mechanisms via Binding Site Interactions

Currently, there are no published studies that elucidate the mechanisms of enzyme inhibition or activation by this compound. Research detailing its interaction with enzyme binding sites, which would be crucial for understanding its potential as a modulator of enzyme activity, is not available in the scientific domain.

Future Directions and Emerging Research Avenues for N Isopropyl 5 Methylpyridin 2 Amine

Rational Design and Synthesis of Novel Derivatives with Tunable Properties

The rational design and synthesis of new derivatives based on the N-Isopropyl-5-methylpyridin-2-amine scaffold is a primary avenue for future research. The goal is to create a library of molecules with finely tuned electronic, steric, and physicochemical properties for specific applications. Modern synthetic methodologies offer a versatile toolkit for modifying the core structure.

Key synthetic strategies could include:

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig amination can be employed to introduce a wide range of aryl or heteroaryl substituents onto the pyridine (B92270) ring. nih.govrsc.org This allows for the modulation of properties such as luminescence, electronic conductivity, and biological activity.

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds is an atom-economical approach to introduce new functional groups. nih.gov This can lead to novel derivatives that are otherwise difficult to access.

Multicomponent Reactions (MCRs): MCRs provide a rapid and efficient way to build molecular complexity, allowing for the synthesis of diverse libraries of 2-aminopyridine (B139424) derivatives in a single step. nih.govmdpi.com

Modification of the N-Alkyl Group: The isopropyl group can be replaced with other alkyl or aryl groups through N-alkylation or N-arylation strategies, potentially influencing the compound's solubility, steric hindrance around the nitrogen atom, and coordination properties. nih.govnih.gov

The systematic introduction of various substituents—electron-donating or electron-withdrawing groups—can precisely control the molecule's properties. For instance, modifying substituents can alter the basicity of the pyridine nitrogen, which is crucial for its function as a ligand or catalyst. nih.govacs.org Similarly, adjusting lipophilicity through substituent choice can be critical for applications in materials science or medicinal chemistry. nih.gov

| Synthetic Strategy | Target Modification | Tunable Property | Potential Application |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Introduction of aryl/heteroaryl groups on the pyridine ring | Electronic properties, conjugation, luminescence | Organic electronics, chemical sensors |

| C-H Activation/Functionalization | Addition of functional groups at various positions of the pyridine ring | Reactivity, coordination sites, polarity | Advanced catalysts, functional materials |

| Multicomponent Reactions (MCRs) | Rapid generation of diverse structures with multiple new bonds | Molecular complexity, biological activity profiles | Drug discovery, high-throughput screening |

| N-Alkylation/Arylation | Modification of the N-isopropyl substituent | Steric hindrance, solubility, ligand bite angle | Asymmetric catalysis, coordination chemistry |

Advanced Computational Chemistry-Guided Experimental Design and Screening

To accelerate the discovery process and reduce experimental costs, advanced computational chemistry will be an indispensable tool. google.comcuny.edu Theoretical modeling can predict the properties of novel this compound derivatives before their synthesis, guiding researchers toward the most promising candidates. researchgate.netresearchgate.net

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties. worldscientific.comekb.eg This method can elucidate how different substituents affect the electron distribution within the molecule.

HOMO-LUMO Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity, polarizability, and electronic transition properties. researchgate.networldscientific.com

Molecular Docking: For biological applications, molecular docking simulations can predict the binding affinity and mode of interaction between the designed derivatives and specific protein targets, enabling the screening of virtual libraries for potential therapeutic agents. nih.govmdpi.comtandfonline.com

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it is possible to correlate specific structural features (descriptors) of the derivatives with their physical or chemical properties, such as catalytic activity or material performance. dntb.gov.ua Machine learning algorithms can further enhance these predictive models. nih.govmdpi.com

This synergy between computational prediction and experimental synthesis creates an efficient feedback loop. Theoretical models can screen vast numbers of potential derivatives, identifying a smaller, more promising set for actual synthesis and testing, thereby streamlining the research and development process. google.com

| Computational Method | Predicted Property/Analysis | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, electrostatic potential | Understanding reactivity and stability of new derivatives. worldscientific.comekb.eg |

| HOMO-LUMO Energy Gap Analysis | Kinetic stability, chemical reactivity, electronic transitions | Screening for candidates in organic electronics or photochemistry. researchgate.net |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Virtual screening for drug discovery and identifying potential inhibitors. mdpi.comtandfonline.com |

| QSPR and Machine Learning | Prediction of catalytic activity, material properties | Designing catalysts with enhanced performance and novel materials. dntb.gov.uanih.govmdpi.com |

Exploration of this compound in Underexplored Catalytic Systems

The aminopyridine scaffold is a well-established ligand framework in transition metal catalysis. ekb.egnsf.gov The specific substitution pattern of this compound offers unique steric and electronic features that could lead to novel reactivity and selectivity in various catalytic systems. Future research should focus on synthesizing its metal complexes and evaluating their performance in underexplored catalytic reactions.

Potential areas of exploration include:

Coordination to Transition Metals: The compound can act as a bidentate or monodentate ligand for a variety of transition metals, including palladium, iron, cobalt, and nickel. acs.orgnsf.govproquest.comresearchgate.net The N-isopropyl group provides significant steric bulk that can influence the coordination geometry and reactivity of the resulting metal complex.

Oxidation Catalysis: Iron and cobalt complexes bearing aminopyridine ligands have shown promise in oxidation reactions. proquest.com Complexes of this compound could be tested as catalysts for the selective oxidation of alcohols and hydrocarbons.

Polymerization Reactions: Aminopyridine-based iron complexes are known to catalyze Atom Transfer Radical Polymerization (ATRP). nsf.govresearchgate.net The electronic and steric properties of this compound could be tuned to control polymer chain growth and architecture.

Cross-Coupling Reactions: As ligands for palladium, these derivatives could offer unique selectivity in C-C and C-N cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.gov

The modular nature of this ligand allows for the systematic tuning of its properties through the synthetic methods described in section 8.1. This enables the creation of tailored catalysts for specific chemical transformations, moving beyond well-established systems to discover new catalytic capabilities.

| Catalytic System | Metal Center | Potential Role of the Ligand | Target Reaction |

|---|---|---|---|

| Oxidation Catalysis | Iron (Fe), Cobalt (Co) | Stabilize high-valent metal-oxo species; control substrate access. | Selective C-H oxidation, alcohol oxidation. proquest.com |

| Atom Transfer Radical Polymerization (ATRP) | Iron (Fe), Copper (Cu) | Modulate redox potential and steric environment of the metal center. | Controlled polymerization of vinyl monomers. nsf.govresearchgate.net |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Influence reductive elimination and oxidative addition steps. | Suzuki, Heck, Buchwald-Hartwig, and C-N couplings. nih.govnih.gov |

| Asymmetric Catalysis | Rhodium (Rh), Iridium (Ir) | Introduction of chiral centers on the ligand to induce enantioselectivity. | Asymmetric hydrogenation, hydrosilylation. |

Development of Smart Materials and Responsive Systems Incorporating the Compound

"Smart materials" are materials that can significantly change their properties in response to external stimuli, such as pH, temperature, light, or the presence of specific chemical species. rsc.orgrsc.org The aminopyridine moiety of this compound is an excellent candidate for integration into such systems due to its inherent chemical responsiveness.

Future research could focus on:

pH-Responsive Polymers: The pyridine nitrogen can be protonated under acidic conditions. If the compound is incorporated as a monomer into a polymer chain, changes in pH would alter the charge and conformation of the polymer. This could be used to create materials for controlled drug delivery, where a drug is released in the acidic environment of a tumor. nih.gov

Metallo-Supramolecular Assemblies: The ability of the aminopyridine group to coordinate with metal ions can be used to build supramolecular structures. These materials could be designed to assemble or disassemble in response to the addition or removal of specific metal ions, acting as chemical sensors or reversible gels.

Stimuli-Responsive Surfaces: Grafting polymers containing the this compound unit onto a surface could create "smart surfaces." For example, the surface's wettability could be switched by changing the pH, as the protonation of the pyridine units would alter the surface energy.

Hydrogen-Bonding Systems: The amino group and the pyridine nitrogen can both participate in hydrogen bonding. By incorporating this molecule into a polymer network, it can act as a dynamic cross-linking point, creating materials whose mechanical properties are responsive to chemical stimuli that disrupt these hydrogen bonds. acs.org

The development of such materials requires a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials science to translate the molecular properties of this compound into macroscopic functions.

| Type of Smart Material | Relevant Stimulus | Responsive Mechanism | Potential Application |

|---|---|---|---|

| pH-Responsive Hydrogels | pH | Protonation/deprotonation of the pyridine nitrogen causes swelling or shrinking. | Controlled drug delivery, biosensors. nih.gov |

| Metallo-Polymers | Metal Ions | Coordination with metal ions forms reversible cross-links. | Self-healing materials, chemical sensors. |

| Functionalized Surfaces | pH, Metal Ions | Changes in surface chemistry alter properties like wettability or adhesion. | "Smart" coatings, microfluidic devices. |

| Supramolecular Networks | Acids, Bases, Competitive Binders | Disruption of programmed hydrogen-bonding interactions. acs.org | Responsive gels, printable materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.